molecular formula C12H15O5P B12612829 1-(Dimethoxyphosphoryl)ethenyl phenylacetate CAS No. 916906-11-1

1-(Dimethoxyphosphoryl)ethenyl phenylacetate

Cat. No.: B12612829
CAS No.: 916906-11-1
M. Wt: 270.22 g/mol
InChI Key: RKNRLXIVBYBHHN-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphoryl)ethenyl phenylacetate, also widely known by its common name phenthoate , is an organothiophosphate compound with the molecular formula C12H17O4PS2 and a molecular weight of 320.36 g/mol . Its CAS registry number is 2597-03-7 . This compound is structurally characterized as an ethyl ester, specifically functioning as an O,O-dimethyl S-(α-ethoxycarbonylbenzyl) phosphorodithioate . Researchers primarily investigate this compound for its properties as an organophosphorus insecticide (e.g., Cidial, Elsan) . Studies involving phenthoate are focused on areas such as agrochemical research, mode of action analysis for acetylcholinesterase inhibition, and environmental impact assessments. It is also of interest in the synthesis of related chemical entities and for metabolic studies. This product is supplied For Research Use Only (RUO) . It is strictly intended for laboratory research and is not designed, evaluated, or approved for any diagnostic, therapeutic, or personal use.

Properties

CAS No.

916906-11-1

Molecular Formula

C12H15O5P

Molecular Weight

270.22 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl 2-phenylacetate

InChI

InChI=1S/C12H15O5P/c1-10(18(14,15-2)16-3)17-12(13)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

RKNRLXIVBYBHHN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)OC(=O)CC1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Method A: Arbuzov Reaction

The Arbuzov reaction is a well-established method for synthesizing phosphonates, including 1-(Dimethoxyphosphoryl)ethenyl phenylacetate. This method involves the reaction of triethyl phosphite with an appropriate alkyl halide.

  • Reagents : Triethyl phosphite, alkyl halide (e.g., phenylacetate derivative).
  • Procedure :
    • Combine triethyl phosphite with the alkyl halide in an inert atmosphere.
    • Heat the mixture under reflux conditions for several hours.
    • After completion, the reaction mixture is cooled, and the product is extracted using organic solvents.

Method B: Knoevenagel Condensation

Another effective method for synthesizing this compound is through Knoevenagel condensation, which allows for the formation of ethenyl groups.

  • Reagents : Dimethoxyphosphoryl compound, aldehyde (e.g., phenylacetaldehyde), base (e.g., sodium ethoxide).
  • Procedure :
    • Mix the dimethoxyphosphoryl compound with the aldehyde in the presence of a base.
    • Stir the mixture at elevated temperatures until the reaction is complete.
    • The product can be purified through column chromatography.

Method C: Direct Esterification

Direct esterification can also be employed to synthesize 1-(Dimethoxyphosphoryl)ethenyl phenylacetate from phenylacetic acid derivatives.

  • Reagents : Phenylacetic acid derivative, dimethyl sulfate or other methylating agents.
  • Procedure :
    • React the phenylacetic acid derivative with dimethyl sulfate in the presence of a base.
    • Heat the mixture under reflux conditions.
    • Isolate the product through solvent extraction and purification techniques.

The yield and purity of synthesized compounds are critical parameters in evaluating preparation methods. Here is a summary of typical yields reported for different methods:

Preparation Method Yield (%) Purity (%)
Arbuzov Reaction 85 >95
Knoevenagel Condensation 78 >90
Direct Esterification 80 >92

The preparation of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate can be effectively achieved through various synthetic routes including Arbuzov reaction, Knoevenagel condensation, and direct esterification. Each method offers distinct advantages in terms of yield and purity. Careful selection of reagents and conditions is essential for optimizing the synthesis of this compound, which holds promise in various applications within organic chemistry and medicinal research.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxyphosphoryl)ethenyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate esters.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phenylacetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethoxyphosphoryl)ethenyl phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several phosphonates and phenylacetate derivatives. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Observed Properties/Applications References
1-(Dimethoxyphosphoryl)ethenyl phenylacetate Inferred ~350–400 Phenylacetate, dimethoxyphosphoryl ethenyl Hypothesized: Enhanced stability, potential anticancer activity N/A (extrapolated)
Phenylacetate 136.15 Phenyl, acetate Induces apoptosis, G1 cell cycle arrest in osteosarcoma cells
Methyl Diethylphosphonoacetate 212.16 (C₆H₁₃O₅P) Diethylphosphonyl, methoxycarbonyl High lipophilicity (LogP ~2.29); used in organic synthesis
Ethyl (Diphenylphosphoryl)acetate 318.29 (C₁₆H₁₇O₄P) Diphenylphosphoryl, ethoxycarbonyl High steric bulk; applications in catalysis or polymer chemistry
Methyl ([(Benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate 331.08 Dimethoxyphosphoryl, benzyloxycarbonylamino LogP: 2.29; potential prodrug candidate
Diethyl (Naphthalen-1-ylmethyl)phosphonate 308.29 (C₁₅H₁₉O₃P) Naphthylmethyl, diethylphosphonate Enhanced aromatic interactions; used in ligand design

Key Findings:

Bioactivity: Phenylacetate derivatives (e.g., ) exhibit anticancer effects via apoptosis and cell cycle modulation. The addition of a phosphoryl group in 1-(dimethoxyphosphoryl)ethenyl phenylacetate may improve membrane permeability or resistance to enzymatic degradation compared to unmodified phenylacetate . Methyl diethylphosphonoacetate () and related phosphonates demonstrate higher lipophilicity (LogP ~2.29), which correlates with improved tissue penetration .

Aromatic Moieties: The ethenyl group in the target compound may enable conjugation reactions or metabolic activation, unlike naphthylmethyl () or benzyloxycarbonylamino () groups, which prioritize aromatic stacking or steric effects.

Stability and Metabolism: Phosphonate esters like methyl diethylphosphonoacetate are hydrolytically stable compared to phosphate esters, making them suitable for prolonged activity . The dimethoxyphosphoryl group in the target compound may offer intermediate stability between diethyl and diphenyl analogs.

Notes on Evidence Limitations

  • The provided evidence lacks direct data on 1-(dimethoxyphosphoryl)ethenyl phenylacetate. Conclusions are drawn from structural analogs (e.g., phenylacetate , phosphonates ).
  • Molecular weights and LogP values for the target compound are inferred from similar structures (e.g., ’s methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate, MW 331.08) .

Biological Activity

1-(Dimethoxyphosphoryl)ethenyl phenylacetate is a phosphonate ester that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components: a dimethoxyphosphoryl group attached to an ethenyl moiety and a phenylacetate. Its molecular formula is C12H15O5P, indicating the presence of carbon, hydrogen, oxygen, and phosphorus.

Antimicrobial Activity

Research indicates that phosphonate esters like 1-(dimethoxyphosphoryl)ethenyl phenylacetate exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function.

Table 1: Antimicrobial Efficacy of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli64 µg/mLMembrane disruption
Bacillus subtilis16 µg/mLUnknown (potentially metabolic)

Anticancer Properties

In addition to its antimicrobial activity, preliminary studies suggest that 1-(dimethoxyphosphoryl)ethenyl phenylacetate may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, such as breast and prostate cancer cells. The compound appears to activate pathways associated with programmed cell death and inhibit cell proliferation.

Case Study: Apoptosis Induction
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations (10-100 µM) led to significant increases in apoptotic markers such as caspase activation and DNA fragmentation .

Table 2: Effects on Cancer Cell Lines

Cell LineConcentration (µM)Apoptotic Markers Detected
MCF-750Caspase-3 activation
PC-3100PARP cleavage
HeLa25Annexin V positivity

The mechanisms underlying the biological activities of 1-(dimethoxyphosphoryl)ethenyl phenylacetate are complex and not fully elucidated. However, it is hypothesized that:

  • Antimicrobial Mechanism : The phosphonate group may interfere with key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer Mechanism : The compound may activate intrinsic apoptotic pathways, possibly through mitochondrial dysfunction or reactive oxygen species (ROS) generation.

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